N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide
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Overview
Description
N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide are prostaglandin H2 synthase (PGHS) protein and trypsin enzyme . These proteins play crucial roles in inflammatory responses and protein digestion, respectively.
Mode of Action
This compound interacts with its targets by binding to their active sites. The compound shows good binding affinity towards PGHS protein, as indicated by a docking score of -9.4 and -9.3 kcal/mol . This interaction inhibits the activity of the enzymes, leading to changes in the biochemical pathways they are involved in.
Biochemical Pathways
The inhibition of PGHS protein and trypsin enzyme affects the inflammatory response and protein digestion pathways . The exact downstream effects depend on the extent of inhibition and the physiological context.
Pharmacokinetics
Its efficacy at a concentration of 100 μg/ml suggests that it has good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in inflammation and changes in protein digestion. In vitro studies have shown that the compound has good efficacy in membrane stabilization activity and proteinase inhibitory efficacy .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been shown to exhibit antimicrobial and anticancer activities . They interact with various enzymes and proteins, but the specific biomolecules that N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide interacts with are yet to be identified.
Cellular Effects
Benzoxazole derivatives have been shown to have cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .
Molecular Mechanism
Benzoxazole derivatives are known to interact with biological receptors due to their structural similarity to the nucleic bases adenine and guanine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. The starting materials often include ortho-aminophenol and heptafluoro-2-iodopropane . The reaction conditions may involve refluxing the mixture in the presence of a suitable solvent and catalyst to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions may vary depending on the specific reaction, but they generally involve controlled temperature and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide include other benzoxazole derivatives, such as:
Uniqueness
What sets this compound apart from other similar compounds is its unique structure, which combines the benzoxazole moiety with a cyclohexanecarboxamide group
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19(14-8-2-1-3-9-14)21-16-11-5-4-10-15(16)20-22-17-12-6-7-13-18(17)24-20/h4-7,10-14H,1-3,8-9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKRJQUFBAXEPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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